Kinase Selectivity Profile: PF-00337210 vs. Multi-Targeted RTKIs
PF-00337210 demonstrates high selectivity for VEGFR2 over other kinases, including PDGFR-β, KIT, CSF1-R, and FLT3, in cellular assays. This contrasts with multi-targeted receptor tyrosine kinase inhibitors (RTKIs) like sunitinib, which also potently inhibit PDGFR and KIT. Quantitative cellular IC50 data for PF-00337210 show significantly reduced potency against these common off-targets [1]. In a preclinical lung adenocarcinoma model, the selective VEGFR inhibition of PF-00337210 and axitinib was compared to the multi-targeted profile of sunitinib. While all inhibitors suppressed adenoma and adenocarcinoma lesions, sunitinib's broader kinase inhibition did not provide any therapeutic advantage, suggesting that selective VEGFR2 inhibition is sufficient for anti-angiogenic efficacy in this model [2].
| Evidence Dimension | Cellular IC50 (nM) against various kinases |
|---|---|
| Target Compound Data | VEGFR2: 0.87 nM; KIT: 9.6 nM; CSF1-R: 13 nM; PDGFR-α: 11 nM; PDGFR-β: 29 nM; FLT3: >10,000 nM |
| Comparator Or Baseline | Sunitinib (example multi-targeted RTKI): Potent inhibition of VEGFR, PDGFR, and KIT (exact IC50 values not provided in this source but known to be in the low nanomolar range for multiple kinases). |
| Quantified Difference | PF-00337210 exhibits >10-fold selectivity for VEGFR2 over PDGFR-β (IC50 0.87 nM vs. 29 nM) and >100-fold selectivity over FLT3. |
| Conditions | Cellular autophosphorylation assays for human VEGFR2 and other kinases [1]; In vivo GEMM lung adenocarcinoma model comparing axitinib, PF-00337210, and sunitinib [2]. |
Why This Matters
This selectivity profile suggests PF-00337210 may avoid toxicities associated with broader kinase inhibition, a key differentiator for programs where off-target effects are a major concern.
- [1] Marrone, T., et al. (2007). PF-00337210, a potent, selective and orally bioavailable small molecule inhibitor of VEGFR-2. Cancer Research, 67(9_Supplement), 3992. View Source
- [2] Majeti, B. K., et al. (2013). VEGF is an important mediator of tumor angiogenesis in malignant lesions in a genetically engineered mouse model of lung adenocarcinoma. BMC Cancer, 13, 213. View Source
